7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]
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Overview
Description
7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] is a chemical compound characterized by its unique spirocyclic structure, which includes a bromine atom attached to the indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] typically involves the reaction of a suitable indene derivative with a brominating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced spirocyclic compounds
Substitution: Substituted spirocyclic compounds
Scientific Research Applications
7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The spirocyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3’-amine
- 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3’-one
Comparison: Compared to its analogs, 7’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene] is unique due to its specific substitution pattern and spirocyclic framework. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11Br |
---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
4-bromospiro[1,2-dihydroindene-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H11Br/c12-9-3-1-2-8-4-5-11(6-7-11)10(8)9/h1-3H,4-7H2 |
InChI Key |
NOVJDELNYVOSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C3=C1C=CC=C3Br |
Origin of Product |
United States |
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